molecular formula C₃₃H₃₆N₆O₆ B549791 Z-Phe-Arg-Amc HCl CAS No. 65147-22-0

Z-Phe-Arg-Amc HCl

Cat. No. B549791
CAS RN: 65147-22-0
M. Wt: 612.7 g/mol
InChI Key: ZJHZQAYHEHUARV-SVBPBHIXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Z-Phe-Arg-Amc HCl, also known as Z-Phe-Arg 7-amido-4-methylcoumarin, is a peptidomimetic substrate for various enzymes such as papain and cathepsin K . It is also a fluorogenic synthetic peptide for the enzymes cathepsins L and B .


Molecular Structure Analysis

The empirical formula for Z-Phe-Arg-Amc HCl is C33H36N6O6 · HCl . Its molecular weight is 649.14 . The InChI string representation of its structure is 1S/C33H36N6O6/c1-21-17-29(40)45-28-19-24(14-15-25(21)28)37-30(41)26(13-8-16-36-32(34)35)38-31(42)27(18-22-9-4-2-5-10-22)39-33(43)44-20-23-11-6-3-7-12-23/h2-7,9-12,14-15,17,19,26-27H,8,13,16,18,20H2,1H3,(H,37,41)(H,38,42)(H,39,43)(H4,34,35,36) .


Chemical Reactions Analysis

Z-Phe-Arg-Amc HCl is a substrate for various enzymes. Proteolytic lysis by proteases leads to the liberation of AMC, resulting in increased fluorescence in the enzymatic reaction .


Physical And Chemical Properties Analysis

Z-Phe-Arg-Amc HCl is a white to off-white solid . It is soluble in methanol, forming a clear, colorless solution at a concentration of 20 mg/mL .

Scientific Research Applications

  • Enzyme Inactivation Studies : Z-Phe-PheCHN2 and Z-Phe-AlaCHN2, related to Z-Phe-Arg-Amc HCl, are used in rapid inactivation of cathepsin L from rat liver lysosomes (Kirschke & Shaw, 1981).

  • Parasitology Research : Z-Phe-Arg-Amc HCl is used to study cysteine proteinase activity in parasites, like the zoonotic hookworm Ancylostoma caninum (Dowd et al., 1994).

  • Photocatalysis Research : The compound is used in photocatalytic hydrogen evolution (PHE) studies, such as in the construction of Z-scheme photocatalysts for enhanced photocatalytic hydrogen evolution (Gao et al., 2019).

  • Protease Activity Analysis : Z-Phe-Arg-Amc HCl is used in quantitative techniques for determining proteases, their substrate specificities, and pH optima in crude enzyme extracts (Budič et al., 2009).

  • Study of Human Tissue Kallikrein : This compound is used as a substrate to study the enzymatic hydrolysis by human tissue and plasma kallikreins (Pozdnev et al., 1991).

  • Drug Delivery Systems : Z-Phe-Arg-Amc HCl-related compounds are investigated in the construction of drug carriers integrating diagnosis and treatment, for instance, in Zr-MOFs for pH/GSH dual-responsive drug delivery (Lin et al., 2020).

  • Green Technologies in Food Industry : The compound is part of a study to establish a synthetic route for producing high-solubility, low-toxicity compounds for the food industry, like the bitter-taste dipeptide Ala-Phe (Ungaro et al., 2015).

  • Characterization of Parasitic Enzymes : It helps in identifying and characterizing serine proteases and inhibitors in parasites, like Anisakis simplex (Morris & Sakanari, 1994).

  • Peptide Synthesis Research : Z-Phe-Arg-Amc HCl is used in studies for the enzymatic synthesis of peptides, like the tripeptide Z-Phe-Arg-SerNH2 (Ruth et al., 2006).

  • Thrombin Activity Monitoring : It's used in methods like the Thrombogram for monitoring thrombin activity in clotting plasma (Hemker et al., 2000).

  • Assessment in Cancer Research : This compound is also applied in assessing enzyme activities in tumor tissues and potential as a tumor marker, like in breast cancer research (Dengler et al., 1991).

Future Directions

Z-Phe-Arg-Amc HCl is used as a substrate for various enzymes, including cathepsins, kallikrein, and plasmin . It has been used in research to study the activity of these enzymes, and it is likely to continue to be used in this capacity in the future .

Relevant Papers One relevant paper is titled "Identification and characteristics of a cathepsin L-like cysteine protease from Clonorchis sinensis" . Another paper is titled "Direct Intracellular Visualization of Ebola Virus-Receptor Interaction by In Situ Proximity Ligation" . These papers provide valuable insights into the use of Z-Phe-Arg-Amc HCl in research.

properties

IUPAC Name

benzyl N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H36N6O6.ClH/c1-21-17-29(40)45-28-19-24(14-15-25(21)28)37-30(41)26(13-8-16-36-32(34)35)38-31(42)27(18-22-9-4-2-5-10-22)39-33(43)44-20-23-11-6-3-7-12-23;/h2-7,9-12,14-15,17,19,26-27H,8,13,16,18,20H2,1H3,(H,37,41)(H,38,42)(H,39,43)(H4,34,35,36);1H/t26-,27-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXIWJKWURGALDP-WMXJXTQLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H37ClN6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

649.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Z-Phe-Arg-Amc Hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
49
Citations
ML Lara‐Marquez, SC Christiansen… - Clinical & …, 2018 - Wiley Online Library
… Plasma kallikrein activity was measured by the cleavage of the fluorometric substrate Z-Phe-Arg-AMC-HCL in plasma samples stimulated ex vivo with submaximal doses of dextran …
Number of citations: 39 onlinelibrary.wiley.com
A Brown, JM Burleigh, EE Billett, DI Pritchard - Parasitology, 1995 - cambridge.org
The proteolytic activities present in adult Necator americanus excretory–secretory products have been assessed using biologically relevant, naturally occurring substrates (haemoglobin …
Number of citations: 59 www.cambridge.org
L Chambers, S Woodrow, AP Brown… - British Journal of …, 2003 - academic.oup.com
Background Larvae of the greenbottle fly Lucilia sericata are used routinely for the clinical treatment of difficult necrotic and infected wounds. Degradation by proteinases contained in …
Number of citations: 307 academic.oup.com
AJ Horobin, KM Shakesheff… - Wound repair and …, 2005 - Wiley Online Library
… Fluorescence emitted from hydrolysis of the cysteine proteinase substrate Z-Phe-Arg-AMC·HCl was monitored in the presence and absence of 5 mM cysteine, a cysteine proteinase …
Number of citations: 151 onlinelibrary.wiley.com
M Kęsik, L Jedlina-Panasiuk, M Kozak-Cięszczyk… - Vaccine, 2007 - Elsevier
… CPFhW enzyme activity was experimentally determined using synthetic peptide substrates Z-Phe-Arg-AMC·HCl (benzyloxycarbonyl-l-phenylalanyl-l-arginine-7-amino-4-methyl-…
Number of citations: 55 www.sciencedirect.com
A Brown, N Girod, EE Billett, DI Pritchard - The American journal of tropical …, 1999 - Citeseer
The infective larvae of Necator americanus were shown to secrete all mechanistic classes of proteolytic enzymes with two overall pH optima of 6.5 and 8.5 using fluorescein …
Number of citations: 63 citeseerx.ist.psu.edu
WN Setzer, S Takaku, SL Stokes, AF Penton - PhOL, 2006 - researchgate.net
… by a fluorescence assay using Z-Phe-Arg-AMC·HCl as the fluorescent enzyme substrate. … The substrate solution (40 µM) was prepared with 26 mg Z-Phe-ArgAMC·HCl first dissolved …
Number of citations: 17 www.researchgate.net
SL Stokesa, WN Setzera - researchgate.net
… The activities of Croton bark essential oils and essential oil components against recombinant cruzain [2] were measured by a fluorescence assay using Z-Phe-Arg-AMC-HCl as the …
Number of citations: 0 www.researchgate.net
L Jecna, A Svarovska, S Besteiro… - Journal of medical …, 2014 - academic.oup.com
It has been proposed that the natural cysteine peptidase inhibitor ICP of Leishmania mexicana protects the protozoan parasite from insect host proteolytic enzymes, thereby promoting …
Number of citations: 10 academic.oup.com
J Šribar, A Čopič, M Poljšak-Prijatelj, J Kuret… - FEBS Letters, 2003 - Elsevier
… ) from New England Nuclear, Triton X-100 from Roche Molecular Biochemicals, Brij 35 and Lubrol 17A17 from Serva, p-iodonitrotetrazolium violet from Sigma and Z-Phe-Arg-AMC·HCl …
Number of citations: 18 www.sciencedirect.com

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